Compound Description: This compound is a potential genotoxic impurity identified in Osimertinib mesylate, an antineoplastic agent. A novel ultra-performance liquid chromatography method with QDa detection was developed for its trace level quantification.
Relevance: This compound shares the core 1-methyl-1H-indol-3-yl motif with 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea. Additionally, both compounds possess a dimethylaminoethyl group, although their connectivity and substitution patterns differ.
Compound Description: This compound is a third-generation EGFR-TKI (epidermal growth factor receptor tyrosine kinase inhibitor) and demonstrates promising therapeutic effects against cancer, particularly in treating T790M and L858R mutations.
Relevance: Similar to 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, this compound contains the 1-methyl-1H-indol-3-yl unit and a dimethylaminoethyl substituent. Both compounds also belong to the broader class of aromatic amides, showcasing a common structural feature.
Compound Description: This molecule is also a third-generation EGFR-TKI demonstrating potential therapeutic effects against cancer, especially for T790M and L858R mutations. [, ]
Relevance: Although this compound lacks the 1-methyl-1H-indol-3-yl unit present in 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, it possesses a trifluoromethyl substituent on a pyrimidine ring, mirroring the trifluoromethylphenyl moiety in the target compound. Both compounds belong to the EGFR-TKI class, indicating a shared therapeutic target. [, ]
Compound Description: This molecule is another third-generation EGFR-TKI exhibiting good therapeutic efficacy against cancer, particularly in the treatment of T790M and L858R mutations. [, ]
Relevance: While lacking the 1-methyl-1H-indol-3-yl unit of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, this compound shares the acrylamide functionality and falls within the same EGFR-TKI drug class. This suggests a potential for overlapping activity profiles with the target compound. [, ]
Compound Description: This compound is a potent and systemically bioavailable inhibitor of ACAT (acyl-CoA:cholesterol O-acyltransferase). It demonstrates hypocholesterolemic activity and reduces atherosclerotic plaque development.
Relevance: This compound and 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea both belong to the chemical class of ureas, sharing the core -NH-CO-NH- functionality. Additionally, both compounds possess a dimethylamino substituent, though located on different parts of the molecules.
Compound Description: YF476 is a potent and orally active gastrin/CCK-B (cholecystokinin B) receptor antagonist. It effectively inhibits pentagastrin-induced gastric acid secretion and displays excellent oral bioavailability, making it a promising candidate for treating gastroesophageal reflux disease (GORD).
Relevance: Both YF476 and 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea belong to the urea family, sharing the characteristic -NH-CO-NH- structural element. This suggests a potential for similar chemical reactivity and interactions with biological targets, despite differences in their overall structures.
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetic properties, increases cerebrospinal fluid glycine levels in rats, and shows efficacy in rodent models of schizophrenia.
Relevance: This compound, like 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, contains a trifluoromethoxyphenyl moiety, showcasing a shared structural feature. The presence of this group might contribute to similar physicochemical properties and interactions with biological targets.
Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor. It exhibits powerful GlyT1 inhibitory activity, good plasma exposure, and sufficient brain penetration to warrant further evaluation of its pharmacological properties.
Relevance: Similar to 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, TP0439150 features a trifluoromethyl substituent, albeit on a pyridine ring instead of a phenyl ring. The presence of this electron-withdrawing group could influence their physicochemical properties and potentially their interactions with biological targets.
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It effectively decreases pulmonary and systemic arterial pressure, enhances cardiac output, and attenuates monocrotaline-induced pulmonary hypertension in rats.
Relevance: Although structurally distinct from 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, SB-772077-B showcases the importance of exploring diverse chemical scaffolds for targeting specific biological pathways. Both compounds highlight the potential of small molecules in modulating physiological processes relevant to various disease states.
Compound Description: A-867744 is a novel type II α7 PAM (positive allosteric modulator) of the α7 neuronal acetylcholine receptor. It potentiates acetylcholine-evoked currents, enhances spontaneous inhibitory postsynaptic current activity, and exhibits a unique pharmacological profile compared to other α7 PAMs.
Relevance: Although A-867744 shares no direct structural resemblance to 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, it highlights the diverse chemical classes that can modulate specific receptor systems. Both compounds underscore the importance of exploring various chemical structures for potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.